molecular formula C10H17N5O B13529646 6-Amino-5-ethyl-2-(piperazin-1-yl)pyrimidin-4(3h)-one

6-Amino-5-ethyl-2-(piperazin-1-yl)pyrimidin-4(3h)-one

Cat. No.: B13529646
M. Wt: 223.28 g/mol
InChI Key: JZYBGDWRFXZLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 6-Amino-5-ethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one is a chemical compound with the CAS Number 1341838-55-8. It has a molecular formula of C 10 H 17 N 5 O and a molecular weight of 223.27 g/mol . Research Context and Potential Applications This compound features a pyrimidin-one core coupled with a piperazine moiety, a structural motif prevalent in medicinal chemistry research. Scientific literature indicates that molecules incorporating piperazine-substituted nitrogen-containing heterocycles are frequently investigated for their potential to interact with biologically relevant receptors . For instance, related compounds based on pyrazolo[4,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine scaffolds, which share similar pharmacophoric features, are being explored as ligands for adenosine receptor subtypes (A 1 , A 2A , A 2B , A 3 ) . Antagonists of these receptors, particularly the A 2A subtype, represent a significant area of investigation for potential therapeutic applications in neurodegenerative conditions such as Parkinson's disease . The piperazine ring is a common building block in drug discovery, contributing to desired physicochemical properties and molecular interactions . Researchers may find this compound valuable as a key synthetic intermediate or as a structural template for developing novel bioactive molecules in these and other research areas. Usage Note This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H17N5O

Molecular Weight

223.28 g/mol

IUPAC Name

4-amino-5-ethyl-2-piperazin-1-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H17N5O/c1-2-7-8(11)13-10(14-9(7)16)15-5-3-12-4-6-15/h12H,2-6H2,1H3,(H3,11,13,14,16)

InChI Key

JZYBGDWRFXZLRW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)N2CCNCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-ethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, guanidine, and piperazine.

    Formation of Pyrimidine Core: The pyrimidine core is formed through a cyclization reaction involving ethyl acetoacetate and guanidine under basic conditions.

    Introduction of Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where piperazine reacts with the intermediate pyrimidine compound.

    Final Product Formation: The final product, this compound, is obtained after purification and isolation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Batch Reactors: Used for small to medium-scale production, where the reaction is carried out in a single vessel.

    Continuous Flow Reactors: Used for large-scale production, where reactants are continuously fed into the reactor, and products are continuously removed.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-ethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

    Substitution: The amino and piperazine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine compounds.

Scientific Research Applications

6-Amino-5-ethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes and receptors.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-Amino-5-ethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects at Position 2

The 2-position of pyrimidinones is critical for modulating physicochemical and biological properties:

  • Piperazine vs. Methylthio/Aryl Groups: The target compound’s piperazine substituent (a seven-membered diamine ring) enhances hydrogen-bonding capacity and solubility compared to methylthio (e.g., BP 5631-5633) or aryl groups (e.g., pyridinyl in BP 5632) . Piperazine’s basicity may improve interactions with acidic biological targets, such as enzymes (e.g., EC 3.5.1.102, which processes pyrimidinone derivatives) .
  • Piperazine vs. Pyrazole: describes a compound with a pyrazole substituent at position 2.

Table 1: Substituent Impact at Position 2

Compound Position 2 Substituent Key Properties
Target compound Piperazin-1-yl High solubility, basicity
BP 5631 (CAS 184919-84-3) Methylthio Lipophilic, redox-active
BP 5632 (CAS 1184919-66-1) Pyridin-3-yl Planar, π-π stacking capacity
compound Pyrazole Rigid, potential H-bonding

Substituent Effects at Position 5

  • Ethyl vs. Piperidinylmethyl: The ethyl group in the target compound introduces moderate steric bulk, whereas 6-amino-2-methyl-5-(piperidin-1-ylmethyl)-1H-pyrimidin-4-one () features a larger piperidinylmethyl group. The latter’s increased size may hinder membrane permeability or enzymatic processing .
  • Ethyl vs. Nitroso: In -amino-5-nitroso derivatives are synthesized for antioxidant activity.

Tautomerism and Stability

The target compound exists as the 3H-one tautomer, which dominates in crystalline and solution states. In contrast, 4-hydroxypyrimidine (3b-III) becomes significant in the gas phase . Tautomeric preference affects hydrogen-bonding networks and interactions with biological targets like EC 3.5.1.102, which processes pyrimidinone derivatives in folate biosynthesis .

Biological Activity

6-Amino-5-ethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N6OC_{12}H_{18}N_{6}O with a molecular weight of approximately 246.31 g/mol. Its structure features a pyrimidine ring substituted with an amino group, an ethyl group, and a piperazine moiety, which are crucial for its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through modulation of enzymatic pathways and receptor interactions. Notably:

  • Inhibition of Poly (ADP-Ribose) Polymerase (PARP) : Studies have shown that derivatives of piperazine can inhibit PARP activity, which is significant in cancer treatment as it affects DNA repair mechanisms .
  • Anti-inflammatory Activity : Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Properties : Certain derivatives have shown potent antimicrobial effects against various bacterial and fungal strains, indicating their potential as therapeutic agents against infections .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its derivatives:

Activity Efficacy Reference
PARP InhibitionIC50 = 18 µM
Anti-inflammatoryUp to 87% inhibition of IL-6
Antimicrobial2.5-fold potency over standard agents
Cytotoxicity against cancer cellsIC50 comparable to Olaparib (57.3 µM)

Case Studies

  • Cancer Treatment : A study evaluated the efficacy of piperazine derivatives in human breast cancer cells, revealing that compounds similar to this compound significantly inhibited PARP activity and enhanced apoptosis markers such as cleaved PARP1 and phosphorylated H2AX .
  • Inflammation Models : In vivo models demonstrated that compounds with structural similarities exhibited significant reductions in inflammatory markers, suggesting their potential application in chronic inflammatory conditions .
  • Antimicrobial Testing : A series of derivatives were tested against standard microbial strains, showing promising results that indicate their potential as broad-spectrum antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 6-amino-5-ethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions, including temperature (e.g., reflux in EtOH/AcOH mixtures), solvent selection (polar aprotic solvents for coupling reactions), and stoichiometric ratios of reagents. For example, POCl₃-mediated phosphorylation at 60°C can enhance reactivity in pyrimidine ring formation . Catalytic bases like triethylamine may mitigate side reactions during piperazine coupling . Purity can be improved via recrystallization or column chromatography using gradients of ethyl acetate/hexane .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, DEPT-135) is critical for verifying substituent positions. For example, the piperazine moiety’s protons resonate as distinct multiplets at δ 2.5–3.5 ppm, while the ethyl group shows a triplet near δ 1.2 ppm. High-resolution mass spectrometry (HRMS) confirms molecular weight, and X-ray crystallography (if crystals are obtainable) provides unambiguous spatial arrangement, as demonstrated for related pyrimidin-4-ones .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer : Begin with cell viability assays (e.g., MTT or resazurin) to assess cytotoxicity. Target-specific assays, such as kinase inhibition or receptor-binding studies (e.g., radioligand displacement for serotonin/dopamine receptors), can be designed based on structural analogs with piperazine moieties . Use HEK-293 or SH-SY5Y cell lines transfected with target receptors for functional assays .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s reactivity and biological activity?

  • Methodological Answer : Computational modeling (DFT or molecular docking) predicts electronic effects: the electron-donating ethyl group at C5 may stabilize the pyrimidinone ring, while the piperazine at C2 enhances solubility and target interaction. Compare analogs with methyl, propyl, or fluoro substituents via SAR studies . Steric hindrance from bulky groups (e.g., isobutyl in ) can reduce off-target binding .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism in solution vs. solid state). Use variable-temperature NMR to detect tautomeric equilibria. For crystallography, ensure low-temperature data collection (e.g., 100 K) to minimize disorder. Cross-validate with IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹) and XRD-derived bond lengths .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated during lead optimization?

  • Methodological Answer : Perform microsomal stability assays (human liver microsomes) to assess CYP450-mediated metabolism. LC-MS/MS quantifies parent compound degradation. For PK, use rodent models with IV/PO dosing; measure plasma half-life (t₁/₂), Cmax, and AUC. Piperazine-containing analogs often show improved blood-brain barrier penetration, as seen in neuroactive compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.